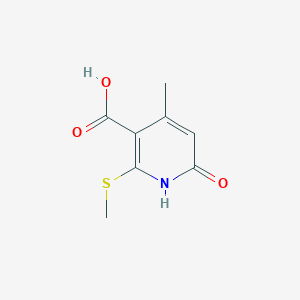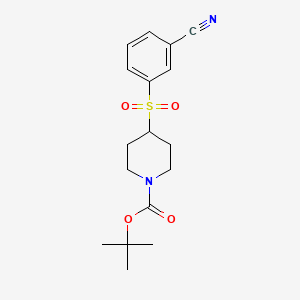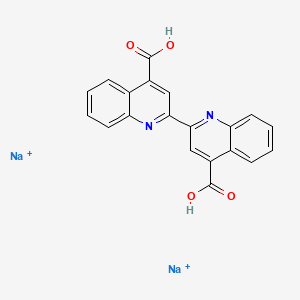![molecular formula C18H25F3N2O2 B12436992 tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate CAS No. 887588-10-5](/img/structure/B12436992.png)
tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with 3-(trifluoromethyl)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL 4-AMINO-3-(TRIFLUOROMETHYL)PIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL 4-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE
Uniqueness
TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
CAS No. |
887588-10-5 |
|---|---|
Molecular Formula |
C18H25F3N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 2-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-5-4-9-15(23)12-22-14-8-6-7-13(11-14)18(19,20)21/h6-8,11,15,22H,4-5,9-10,12H2,1-3H3 |
InChI Key |
RGNKXFLDPNFWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



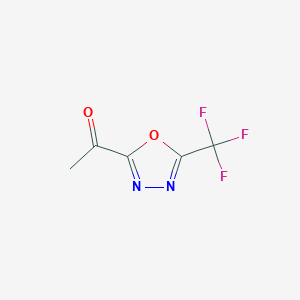
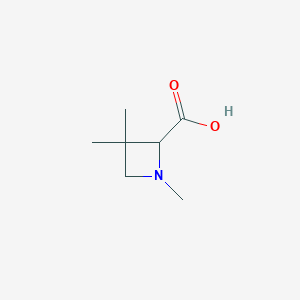
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)

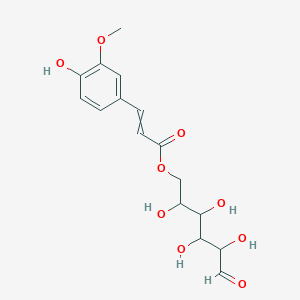

![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
